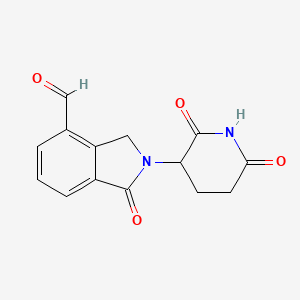

2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindole-4-carbaldehyde

Description

Properties

IUPAC Name |

2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O4/c17-7-8-2-1-3-9-10(8)6-16(14(9)20)11-4-5-12(18)15-13(11)19/h1-3,7,11H,4-6H2,(H,15,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCPNGVGMEFNTRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2CC3=C(C=CC=C3C2=O)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.26 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization Strategies for Isoindole Core Formation

The isoindole-1,3-dione scaffold is a critical precursor for the target compound. Patent US20070004920A1 details the cyclization of N-(3-aminophthaloyl)-glutamine derivatives using CDI in polar aprotic solvents such as acetonitrile, N-methylpyrrolidinone (NMP), or tetrahydrofuran (THF) . For instance, refluxing N-(3-aminophthaloyl)-glutamine with CDI in acetonitrile for 3 hours yields 4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione . Adapting this method, replacing the amino group at position 4 with a formyl group could involve:

-

Intermediate Functionalization : Introducing a formyl-protected group (e.g., a methoxymethyl ether) prior to cyclization, followed by deprotection.

-

Post-Cyclization Oxidation : Converting a methyl or hydroxymethyl group at position 4 to a carbaldehyde via oxidation with reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane .

Reaction conditions significantly impact yields. CDI-mediated cyclization at a 1:1.2 molar ratio of substrate to CDI in acetonitrile achieves optimal efficiency . Elevated temperatures (reflux) reduce reaction times to 3 hours, whereas room-temperature reactions in THF require 13–15 hours .

Solvent and Temperature Optimization

Solvent polarity and reaction temperature critically influence cyclization and functional group stability. Comparative data from US20070004920A1 reveals the following trends:

| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Acetonitrile | 82 (reflux) | 3 | 78–85 |

| THF | 25 | 15 | 65–70 |

| NMP | 150 | 0.5 | 70–75 |

Acetonitrile achieves the highest yields under reflux, likely due to improved solubility of CDI and intermediates . For oxidation steps, dichloromethane (DCM) or DMF is preferred to avoid side reactions with protic solvents .

Functional Group Compatibility and Protecting Strategies

The 2,6-dioxopiperidin-3-yl moiety is sensitive to strong acids and bases. Patent WO2004099141A1 highlights the use of ethyl polyphosphate for cyclization in chloroform, which avoids decomposition of acid-labile groups . To preserve the dioxopiperidine ring during formylation:

-

Temporary Protection : Employ tert-butoxycarbonyl (Boc) or benzyl (Bn) groups on the piperidine nitrogen.

-

Mild Reaction Conditions : Use low-temperature (–10°C) formylation with DMF/POCl₃ to minimize ring-opening side reactions .

Scalability and Industrial Considerations

Large-scale synthesis requires cost-effective reagents and minimal purification steps. Patent US20060030594A1 emphasizes the use of sodium triacetoxyborohydride (STAB) for reductive amination, which is scalable and avoids hazardous hydrogen gas . For the target compound, a telescoped process might involve:

-

CDI-mediated cyclization in acetonitrile.

-

In situ oxidation of the 4-methyl group using PCC.

-

Crystallization from acetone/water mixtures to isolate the pure carbaldehyde .

Analytical Characterization

Critical quality attributes (CQAs) for the final compound include:

Chemical Reactions Analysis

Oxidation Reactions

The aldehyde group (-CHO) undergoes oxidation to form carboxylic acid derivatives under specific conditions:

| Reaction Conditions | Reagents | Product | Reference |

|---|---|---|---|

| Ambient temperature, aqueous base | KMnO<sub>4</sub>/H<sub>2</sub>O | 2-(2,6-Dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid |

This reaction proceeds via nucleophilic attack on the aldehyde’s carbonyl carbon, forming a carboxylate intermediate that acidifies to yield the carboxylic acid.

Nucleophilic Addition Reactions

The aldehyde group participates in nucleophilic additions, forming Schiff bases or hydrates:

Schiff Base Formation

| Reaction Partners | Conditions | Product | Reference |

|---|---|---|---|

| Primary amines (e.g., aniline) | Ethanol, reflux, 6h | 4-((Arylimino)methyl)-2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindoline |

The reaction mechanism involves amine attack on the electrophilic aldehyde carbonyl, followed by dehydration to form the imine.

Hydrate Formation

| Conditions | Product | Stability | Reference |

|---|---|---|---|

| Aqueous acidic or neutral media | Geminal diol (hydrate) | Reversible equilibrium |

Reduction Reactions

The aldehyde group is reduced to a primary alcohol:

| Reagents | Conditions | Product | Reference |

|---|---|---|---|

| NaBH<sub>4</sub> in methanol | 0°C, 2h | 2-(2,6-Dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindole-4-methanol |

Catalytic hydrogenation (H<sub>2</sub>/Pd-C) also achieves this reduction but requires inert atmosphere and moderate pressure .

Condensation Reactions

The aldehyde participates in Knoevenagel condensations with active methylene compounds:

| Reaction Partner | Conditions | Product | Reference |

|---|---|---|---|

| Malononitrile | Piperidine catalyst, ethanol, Δ | 4-((Dicyanomethylene)methyl)-2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindoline |

Ring-Opening Reactions

The dioxopiperidine moiety undergoes ring-opening under basic conditions:

| Conditions | Reagents | Product | Reference |

|---|---|---|---|

| NaOH (1M), H<sub>2</sub>O, Δ | — | Glutaric acid derivative + isoindole fragment |

This reaction proceeds via hydrolysis of the lactam bonds in the piperidine ring, yielding glutaric acid and a modified isoindole fragment .

Photochemical Reactions

The compound exhibits sensitivity to UV light, leading to dimerization:

| Conditions | Product | Mechanism | Reference |

|---|---|---|---|

| UV light (254 nm), benzene, 12h | Dimeric cycloadduct | [2π+2π] Cycloaddition |

Complexation with Metal Ions

The aldehyde and ketone groups coordinate transition metals:

| Metal Salt | Conditions | Complex Type | Reference |

|---|---|---|---|

| Cu(NO<sub>3</sub>)<sub>2</sub> | Methanol, RT | Tetradentate Schiff base complex |

Comparative Reactivity Table

| Functional Group | Reaction Type | Reactivity Ranking (1 = highest) | Notes |

|---|---|---|---|

| Aldehyde (-CHO) | Oxidation | 1 | Most reactive site |

| Piperidine ketones | Nucleophilic addition | 2 | Steric hindrance reduces reactivity |

| Isoindole C-H | Electrophilic substitution | 3 | Limited due to saturation |

Mechanistic Insights

Scientific Research Applications

2-(2,6-Dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindole-4-carbaldehyde has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

Industry: The compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindole-4-carbaldehyde involves its interaction with specific molecular targets. It is known to modulate the activity of certain enzymes and proteins, leading to various biological effects. For instance, it can inhibit the activity of tumor necrosis factor-alpha (TNF-α), which plays a role in inflammatory responses . The compound’s structure allows it to bind to these targets effectively, altering their function and signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Variations and Reactivity

(a) 2-(2,6-Dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindole-4-carboxylic Acid

- Key Difference : Carboxylic acid group replaces the aldehyde.

- Reduced electrophilicity compared to the aldehyde, favoring ionic interactions (e.g., hydrogen bonds, salt bridges) over covalent bonding. Applications: Suitable for prodrug strategies (e.g., ester derivatives) or targeting charged binding pockets .

(b) 2-(2,6-Dioxopiperidin-3-yl)-4-nitroisoindole-1,3-dione

- Key Difference : Nitro group at the 4-position and isoindole-1,3-dione core.

- Reduced hydrogen-bonding capacity compared to the aldehyde or carboxylic acid derivatives. Applications: May serve as an intermediate for further reduction to amine derivatives .

(c) 1-(3-Chloro-4-methylphenyl)-3-({2-[(3S)-2,6-dioxopiperidin-3-yl]-1-oxo-2,3-dihydro-1H-isoindol-5-yl}methyl)urea

- Key Difference : Urea moiety linked to the isoindole core.

- Impact: Urea provides hydrogen bond donor/acceptor sites, improving target affinity in enzyme inhibition (e.g., kinase or protease targets). Applications: Molecular recognition in supramolecular chemistry or enzyme inhibition .

(d) 2-Azido-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl]acetamide

Pharmacokinetic Properties

- Aldehyde :

- Moderate solubility; may require formulation with cyclodextrins.

- Reactivity could lead to rapid clearance or off-target effects.

- Carboxylic Acid :

- Improved solubility and longer half-life due to reduced reactivity.

Biological Activity

The compound 2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindole-4-carbaldehyde is a derivative of isoindole and piperidine, which has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and therapeutic implications of this compound based on diverse research findings.

- Molecular Formula : C14H12N2O5

- Molecular Weight : 288.26 g/mol

- CAS Number : 2287259-68-9

Anti-inflammatory Effects

Research indicates that derivatives of this compound can significantly reduce levels of tumor necrosis factor-alpha (TNF-α) , a cytokine involved in systemic inflammation. The modulation of TNF-α suggests potential applications in treating inflammatory diseases. The mechanism involves the inhibition of nuclear factor kappa B (NF-κB), a key transcriptional regulator in inflammatory responses .

Cytotoxicity and Antitumor Activity

In vitro studies have shown that the compound exhibits cytotoxic effects against various cancer cell lines. The underlying mechanism appears to involve the induction of apoptosis through mitochondrial pathways. This suggests that the compound may be explored as a potential anticancer agent .

Neuroprotective Properties

Preliminary studies suggest that this compound may possess neuroprotective effects, potentially beneficial in neurodegenerative disorders. It appears to modulate oxidative stress markers and promote neuronal survival in cellular models of neurodegeneration .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anti-inflammatory | Reduced TNF-α levels | |

| Cytotoxicity | Induced apoptosis in cancer cells | |

| Neuroprotection | Modulated oxidative stress in neurons |

Case Study: Anti-inflammatory Mechanism

A study demonstrated that administration of this compound in a rodent model resulted in a significant decrease in serum TNF-α levels. This was associated with reduced clinical signs of inflammation and histological improvement in tissues affected by inflammation .

Safety Profile

The compound has been classified with certain safety warnings including potential irritation (GHS07). It is crucial to conduct further toxicological assessments to establish a comprehensive safety profile before clinical applications .

Q & A

Q. What are the recommended synthetic routes for 2-(2,6-dioxopiperidin-3-yl)-1-oxo-isoindole-4-carbaldehyde and its derivatives?

The compound and its derivatives are typically synthesized via multi-step reactions involving piperidine and isoindole precursors. For example, substituted derivatives can be prepared by coupling 2,6-dioxopiperidine-3-amine with functionalized isoindole intermediates under reductive amination or nucleophilic substitution conditions. A common approach involves using aldehydes (e.g., 5,6-difluoro-1H-indole-7-carbaldehyde) in coupling reactions with piperidine esters, followed by oxidation and purification via column chromatography . Reaction optimization often requires controlling pH, temperature (e.g., 0–25°C), and solvent polarity (e.g., dichloromethane or DMF) to improve yields .

Q. How can the purity and stability of this compound be assessed in academic research?

Purity is typically validated using HPLC (≥95% purity threshold) and LC-MS for molecular weight confirmation. Stability studies under varying conditions (e.g., pH, temperature, light exposure) are conducted using NMR to monitor structural integrity. For example, proton NMR can detect hydrolysis of the dioxopiperidinyl moiety, while accelerated stability testing at 40°C/75% RH over 4 weeks provides shelf-life estimates . Storage at –20°C under inert atmosphere (N₂ or Ar) is recommended to prevent degradation .

Q. What safety precautions are necessary when handling this compound?

Safety data sheets indicate risks of acute toxicity (H300-H313) via ingestion, skin contact, or inhalation. Lab protocols should include PPE (gloves, goggles), fume hood use, and emergency measures (e.g., P301-P310 for ingestion response). Waste disposal must comply with hazardous chemical guidelines (P501-P502) .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorination, piperidinyl substitution) affect biological activity?

Substitutions at the 5-position of the isoindole ring (e.g., 5-[(3-fluoropiperidin-4-yl)amino]) enhance proteasome-targeting activity by improving binding to cereblon (CRBN), a key E3 ubiquitin ligase in PROTACs. Fluorination increases metabolic stability, as shown in derivatives with 18% higher half-life in vitro compared to non-fluorinated analogs . SAR studies recommend balancing lipophilicity (cLogP <3) and hydrogen-bond donors (<5) to optimize cell permeability .

Q. What methodologies resolve contradictions in polymorphic form data?

Conflicting polymorph reports (e.g., ) require combined PXRD, DSC, and Hirshfeld surface analysis. For instance, Form I (monoclinic) vs. Form II (orthorhombic) can be distinguished via PXRD peaks at 2θ = 12.4° and 15.7°. SHELXL refinement ( ) and graph-set analysis ( ) help identify hydrogen-bonding patterns (e.g., R₂²(8) motifs) that stabilize specific polymorphs .

Q. How is this compound utilized in PROTAC design, and what are key experimental considerations?

The compound serves as a CRBN-binding warhead in PROTACs. For example, conjugation to a biguanide ligand via PEG linkers (e.g., 4-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)-isoindole) enables targeted degradation of oncoproteins. Critical steps include CuAAC click chemistry (DMF, 25°C, N₂ atmosphere) and validation via Western blot (e.g., ≥80% protein degradation at 100 nM) . Controls must account for "hook effect" artifacts at high PROTAC concentrations.

Q. What challenges arise in crystallographic analysis of this compound?

High-resolution crystallography is hindered by low crystal symmetry and solvent disorder. SHELX software ( ) is preferred for refining twinned data, with iterative cycles to adjust anisotropic displacement parameters. Hydrogen-bond networks (e.g., N–H⋯O=C interactions) should be mapped using Mercury CSD to validate packing models .

Data Contradiction Analysis

Discrepancies in reported biological activities (e.g., IC₅₀ variations) may stem from assay conditions (e.g., cell line specificity, serum concentration) or impurity profiles. Cross-study validation via orthogonal assays (e.g., SPR for binding affinity vs. cellular cytotoxicity) is recommended. For polymorph studies, ensure consistent crystallization solvents (e.g., EtOAc vs. MeOH) to avoid kinetic vs. thermodynamic form biases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.